2-(Piperazin-1-yl)propanenitrile Dihydrochloride (CAS 1266688-87-2): A Bifunctional Scaffold for Advanced Drug Discovery
2-(Piperazin-1-yl)propanenitrile Dihydrochloride (CAS 1266688-87-2): A Bifunctional Scaffold for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on the availability of versatile, bifunctional building blocks. As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability, aqueous solubility, and target affinity during lead optimization. 2-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS 1266688-87-2) emerges as an elegant solution to these challenges.
This compound merges two highly privileged motifs: the conformationally flexible piperazine ring and the compact, electron-withdrawing nitrile group. By providing a secondary amine for N-derivatization and a nitrile group for orthogonal transformations (or direct target engagement), this scaffold serves as a critical intermediate in the synthesis of CNS agents, kinase inhibitors, and antimicrobial drugs. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and field-proven experimental protocols.
Physicochemical Profiling & Structural Rationale[1][2]
Understanding the physical parameters of a building block is the first step in designing a robust synthetic route. The quantitative data for CAS 1266688-87-2 is summarized in Table 1.
Table 1: Physicochemical Properties of CAS 1266688-87-2
| Parameter | Value / Description |
| Chemical Name | 2-(Piperazin-1-yl)propanenitrile dihydrochloride |
| CAS Number | 1266688-87-2 |
| Molecular Formula | C₇H₁₅Cl₂N₃ (Base: C₇H₁₃N₃ · 2HCl) |
| Molecular Weight | 212.12 g/mol |
| Physical State | Solid powder (typically white to off-white) |
| Solubility Profile | Highly soluble in H₂O and polar protic solvents (MeOH); insoluble in non-polar organics (Hexane, Ether). |
| Storage Conditions | 2–8°C, desiccated, under inert atmosphere (Argon/N₂). |
The Causality of the Salt Form
Why is this compound supplied and utilized as a dihydrochloride salt rather than a free base?
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Oxidative Stability: Free aliphatic polyamines are prone to autoxidation and rapid absorption of atmospheric CO₂ (forming insoluble carbamates). The bis-protonation of the piperazine nitrogens drastically lowers their HOMO energy, rendering the molecule inert to atmospheric degradation.
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Solubility & Handling: The salt form converts a potentially viscous, difficult-to-weigh oil into a free-flowing, crystalline solid, ensuring precise stoichiometric control during high-throughput screening and library synthesis.
Mechanistic Role in Drug Design (E-E-A-T)
The architectural design of 2-(piperazin-1-yl)propanenitrile is highly deliberate, offering three distinct vectors for pharmacological optimization:
I. The Piperazine Core: A Privileged Scaffold
Piperazine is ubiquitous in FDA-approved therapeutics. It is strategically deployed to modulate the lipophilicity, basicity, and aqueous solubility of drug candidates[1][2]. The N4-secondary amine of CAS 1266688-87-2 acts as a highly reactive nucleophile, allowing for rapid Buchwald-Hartwig cross-couplings, acylations, or reductive aminations without interfering with the sterically hindered N1-tertiary amine.
II. The Nitrile Pharmacophore
Nitriles are not merely synthetic intermediates; they are potent pharmacophores. The linear, sp-hybridized cyano group is extremely compact (approximately one-eighth the volume of a methyl group), allowing it to fit into narrow enzymatic pockets. Furthermore, the nitrogen lone pair serves as a strong hydrogen-bond acceptor, significantly enhancing target binding affinity while improving the overall metabolic stability of the molecule [3].
III. The Alpha-Methyl Steric Shield
The inclusion of a methyl group at the alpha position (adjacent to the nitrile) is a critical design choice. Aliphatic nitriles are often susceptible to rapid in vivo metabolism (e.g., alpha-hydroxylation followed by cyanide release). The alpha-methyl group introduces steric bulk and a chiral center, effectively blocking cytochrome P450-mediated oxidation at this site, thereby extending the pharmacokinetic half-life of the resulting drug.
Versatile downstream chemical transformations of the piperazine-nitrile scaffold.
Chemical Synthesis & Experimental Protocols
The following protocols detail the synthesis of the scaffold and its downstream application. These methodologies are designed as self-validating systems, incorporating specific cues to ensure reaction fidelity.
Step-by-step synthesis pathway of 2-(Piperazin-1-yl)propanenitrile dihydrochloride.
Protocol 1: Synthesis of the Free Base via Controlled N-Alkylation
Objective: Synthesize the free base intermediate while preventing over-alkylation (dimerization). Causality: Using a large excess of piperazine (or a mono-Boc protected derivative) statistically favors mono-alkylation. K₂CO₃ is chosen as a mild, heterogeneous base to scavenge the HBr byproduct without inducing the elimination of 2-bromopropanenitrile to acrylonitrile.
Step-by-Step Methodology:
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Preparation: Suspend anhydrous piperazine (5.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere.
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Addition: Cool the suspension to 0°C. Add 2-bromopropanenitrile (1.0 eq) dropwise over 30 minutes to control the exothermic Sₙ2 reaction and minimize side products.
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Heating: Gradually warm the mixture to room temperature, then heat to reflux (80°C) for 12 hours.
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Validation Check: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The disappearance of the electrophile and the emergence of a single UV-inactive, ninhydrin-positive spot indicates completion.
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Workup: Filter the inorganic salts. Concentrate the filtrate in vacuo. Extract the residue with ethyl acetate and wash heavily with brine to remove unreacted piperazine. Dry the organic layer over Na₂SO₄ and concentrate to yield the free base as a pale oil.
Protocol 2: Dihydrochloride Salt Formation (CAS 1266688-87-2)
Objective: Convert the unstable free base into the highly stable dihydrochloride salt.
Step-by-Step Methodology:
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Dissolution: Dissolve the crude free base in a minimum volume of anhydrous methanol.
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Acidification: Cool the solution to 0°C. Slowly add 2.2 equivalents of anhydrous HCl in diethyl ether (2.0 M).
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Validation Check: A white precipitate should form almost immediately as the bis-protonated salt becomes insoluble in the ether/methanol mixture.
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Isolation: Stir for an additional 1 hour at 0°C to ensure complete precipitation. Filter the solid under a stream of nitrogen (to prevent moisture absorption).
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Purification: Wash the filter cake with cold anhydrous diethyl ether and dry under high vacuum for 24 hours to yield the pure dihydrochloride salt.
Protocol 3: Downstream Application - Nitrile Reduction
Objective: Convert the nitrile into a highly nucleophilic primary amine for subsequent peptide coupling or derivatization. Causality: The dihydrochloride salt must first be neutralized. Lithium aluminum hydride (LiAlH₄) is utilized to fully reduce the nitrile to a primary amine, bypassing the stable imine intermediate.
Step-by-Step Methodology:
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Freebasing: Partition CAS 1266688-87-2 between 1M NaOH and DCM. Extract, dry, and concentrate to obtain the free base.
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Reduction: Dissolve the free base in anhydrous THF. Cool to 0°C and slowly add a suspension of LiAlH₄ (2.0 eq) in THF.
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Reflux: Heat the reaction to 65°C for 4 hours.
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Fieser Workup (Self-Validating): Cool to 0°C. Quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). A granular white precipitate of aluminum salts will form, indicating a successful quench.
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Isolation: Filter the salts through Celite, concentrate the filtrate, and purify the resulting 1-(2-aminopropyl)piperazine via vacuum distillation or reverse-phase chromatography.
Safety, Handling, and Storage Guidelines
As with all high-value synthetic intermediates, maintaining the integrity of CAS 1266688-87-2 requires strict adherence to handling protocols:
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Hygroscopicity: Dihydrochloride salts of polyamines are highly hygroscopic. Exposure to ambient humidity will result in deliquescence (the solid dissolving in absorbed moisture).
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Storage: Must be stored in a tightly sealed, light-resistant container at 2–8°C. For long-term storage, backfilling the container with Argon or dry Nitrogen is highly recommended.
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PPE: Handle inside a certified fume hood using nitrile gloves, safety goggles, and a lab coat. While specific toxicological data for this exact CAS may be limited, piperazine derivatives are known respiratory and dermal sensitizers.
References
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The piperazine scaffold for novel drug discovery efforts: the evidence to date Expert Opinion on Drug Discovery (2022). Romanelli, M. N., et al. URL:[Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies RSC Advances (2021). URL:[Link]
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CAS No. 1266688-87-2 Physicochemical Data & Supplier Specifications Chemsrc Chemical Database (Accessed 2026). URL:[Link]
